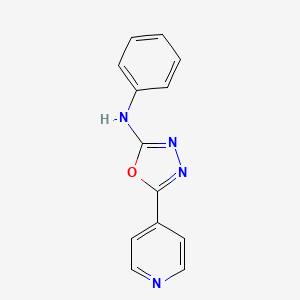

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both phenyl and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of N-phenylhydrazine with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Oxidative Cyclization Using Transition Metal Catalysts

Catalytic Systems :

-

Co(II)-mediated cyclization : Efficient for synthesizing N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate .

-

Mn(II) involvement : Similar derivatives (e.g., pyridin-3-yl analogs) form via Mn(II)-assisted cyclization, producing non-planar structures (dihedral angles up to 22.26°) .

Mechanistic Insights :

-

Intramolecular hydrogen bonds (e.g., C–H···N) stabilize intermediates .

-

Intermolecular N–H···N and C–H···O interactions promote crystal packing .

Multicomponent Domino Reactions

General Protocol :

A one-pot method combines hydrazides, aldehydes, and isocyanides via Smiles rearrangement to form 2-amino-1,3,4-oxadiazoles . While not explicitly reported for this compound, the methodology is adaptable.

Key Features :

-

Carbodiimide intermediates form via thiazolidinone rearrangement.

-

Tautomerization and cyclization yield oxadiazoles in >80% efficiency for aliphatic substrates .

Comparative Analysis of Synthetic Methods

Reactivity and Functionalization

-

N–H Bond Reactivity : The amine group participates in hydrogen bonding, influencing supramolecular assembly .

-

Electrophilic Substitution : The pyridinyl and phenyl rings enable further functionalization (e.g., halogenation, nitration) .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies show that n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine and its analogs have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, with some compounds showing significant zones of inhibition . The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays indicate that it can effectively scavenge free radicals and reduce oxidative stress markers, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory and Analgesic Effects

Further investigations suggest that n-phenyl derivatives of 1,3,4-oxadiazole may possess anti-inflammatory and analgesic properties. These effects are attributed to the modulation of inflammatory mediators and pain pathways .

Materials Science

Optoelectronic Applications

Due to its unique electronic properties, this compound is being explored as a potential material in optoelectronic devices. The compound's ability to act as a bipolar ligand makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its high quantum yield and thermal stability enhance its performance in these applications.

Coordination Chemistry

The compound's structure allows it to function as a ligand in coordination complexes. Its ability to coordinate with metal ions has been utilized in the synthesis of various metal-organic frameworks (MOFs) and catalysts for organic transformations . These complexes are valuable in catalysis due to their tunable electronic properties.

Case Studies

Wirkmechanismus

The mechanism of action of n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Phenyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

N-Phenyl-5-(4-pyridinyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is . The compound features a non-planar structure with distinct dihedral angles between the aromatic rings, which may influence its biological interactions .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. In particular:

- Antitubercular Activity : A study demonstrated that certain oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG. Compounds containing the oxadiazole ring were found to disrupt mycolic acid synthesis by inhibiting the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis .

| Compound | Activity | MIC (µM) |

|---|---|---|

| 21c | Antimycobacterial | 4–8 |

| 21a-b | Against M. kansasii | 8–16 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using computational methods such as Density Functional Theory (DFT). The findings suggest that the presence of electron-donating groups enhances antioxidant activity by improving bond dissociation enthalpy and electron transfer capabilities .

Anticancer Activity

Studies have indicated that 1,3,4-oxadiazole derivatives possess anticancer properties:

- Carbonic Anhydrase Inhibition : Certain derivatives selectively inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. For instance, a specific compound exhibited K_i values of 89 pM for hCA IX and 0.75 nM for hCA II .

| Compound | Target CA | K_i (pM) |

|---|---|---|

| 16a | hCA IX | 89 |

| 16b | hCA II | 750 |

Case Studies

- Study on Antimicrobial Efficacy : Dhumal et al. (2016) reported on the antitubercular effects of a series of 1,3,4-oxadiazole derivatives. Their findings highlighted the importance of structural modifications in enhancing biological activity against resistant strains .

- Antioxidant Mechanism Investigation : A theoretical study assessed how solvent environments affect the antioxidant properties of oxadiazole derivatives. The results indicated that specific structural features significantly enhance their ability to scavenge free radicals .

Eigenschaften

IUPAC Name |

N-phenyl-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-4-11(5-3-1)15-13-17-16-12(18-13)10-6-8-14-9-7-10/h1-9H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQHHVPFQWLIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936588 | |

| Record name | N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-94-3 | |

| Record name | 1,3,4-Oxadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.